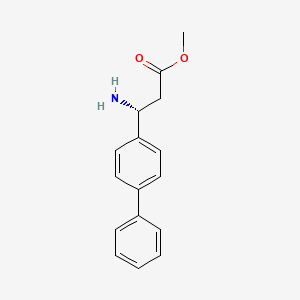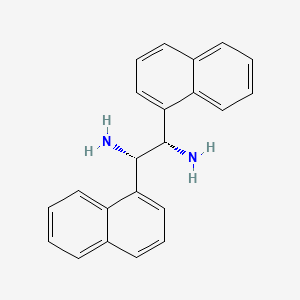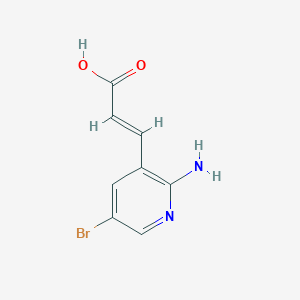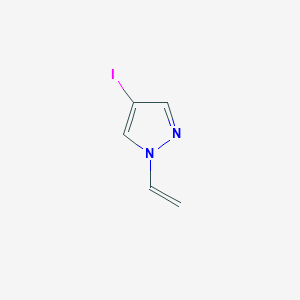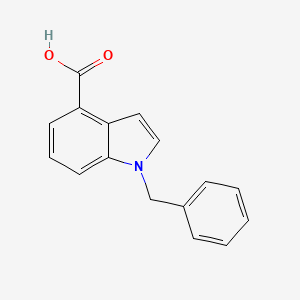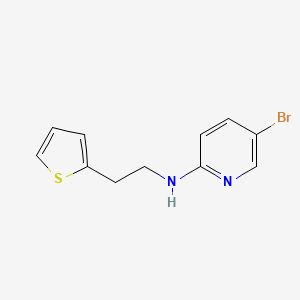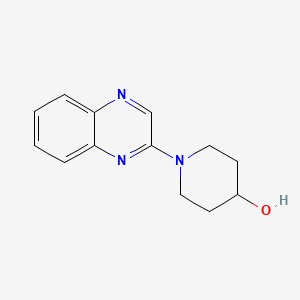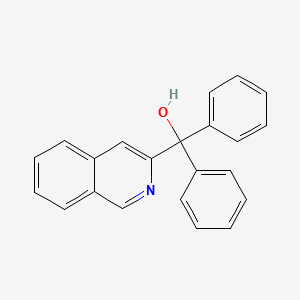
(Isoquinolin-3-yl)(diphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Isoquinolin-3-yl)(diphenyl)methanol” is a chemical compound with the molecular formula C22H19NO and a molecular weight of 313.4 . It is used for proteomics research .
Synthesis Analysis
The synthesis of isoquinoline derivatives has attracted considerable attention due to their wide range of biological activities . Various methods have been developed for the efficient synthesis of isoquinoline and its derivatives . These methods often involve metal catalysts or catalyst-free processes in water . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry .Molecular Structure Analysis
The molecular structure of “(Isoquinolin-3-yl)(diphenyl)methanol” consists of 22 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The molecular weight of this compound is 313.4 .Chemical Reactions Analysis
The chemical reactions of isoquinoline derivatives are complex and varied. For example, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can provide isoquinolines in excellent yields and short reaction times .Physical And Chemical Properties Analysis
The physical and chemical properties of “(Isoquinolin-3-yl)(diphenyl)methanol” include a molecular weight of 313.4 and a molecular formula of C22H19NO .Safety And Hazards
Direcciones Futuras
Isoquinoline derivatives have shown potential in various fields, especially in medicinal chemistry . They have demonstrated a wide range of biological activities, making them a promising area for future research . For example, a synthetic isoquinoline chalcone has shown anticancer activity in a mice model with Ehrlich solid carcinoma . This suggests that isoquinoline derivatives could be a promising candidate for solid tumor therapy .
Propiedades
IUPAC Name |
isoquinolin-3-yl(diphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO/c24-22(19-11-3-1-4-12-19,20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-23-21/h1-16,24H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDLJYKUQKNPRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC4=CC=CC=C4C=N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652109 |
Source


|
| Record name | (Isoquinolin-3-yl)(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Isoquinolin-3-yl)(diphenyl)methanol | |
CAS RN |
31283-25-7 |
Source


|
| Record name | (Isoquinolin-3-yl)(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

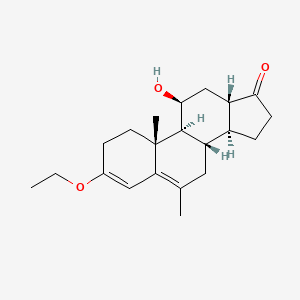
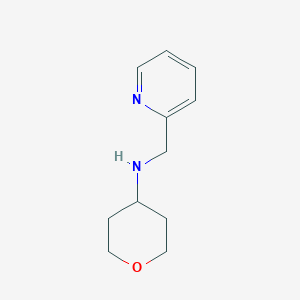
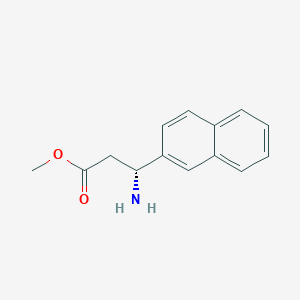
![Imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B1497531.png)
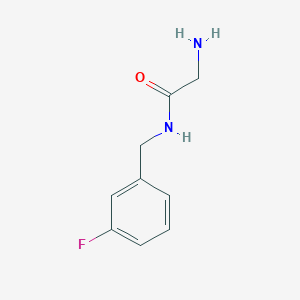
![N-[4-[(4-Amino-2-fluorophenyl)thio]phenyl]acetamide](/img/structure/B1497536.png)
